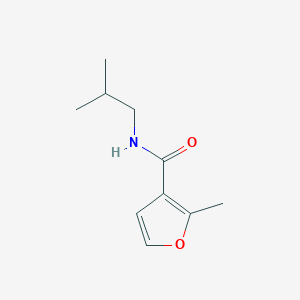![molecular formula C21H23NO6S B7495932 [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7495932.png)
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate, also known as DMSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylbenzoates and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate is not fully understood. However, it is believed to interact with specific target molecules in cells and modulate their activity. [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate has been shown to bind to carbonic anhydrase and inhibit its activity, which can have various physiological effects.
Biochemical and Physiological Effects:
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can affect the acid-base balance in the body. [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate in lab experiments is its ability to inhibit the activity of specific enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, one of the limitations of using [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate in scientific research. One area of interest is the development of new fluorescent probes based on [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate for studying protein-protein interactions. Another area of interest is the use of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate as a potential therapeutic agent for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate is a chemical compound that has been widely used in scientific research. Its ability to inhibit the activity of specific enzymes and its various biochemical and physiological effects make it a valuable tool for studying various biological processes. However, its potential toxicity should be taken into consideration when using it in lab experiments. There are several future directions for the use of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate involves the reaction of 3-morpholin-4-ylsulfonylbenzoic acid with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate.
Applications De Recherche Scientifique
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and has been used as a fluorescent probe to study protein-protein interactions.
Propriétés
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-15-6-7-16(2)19(12-15)20(23)14-28-21(24)17-4-3-5-18(13-17)29(25,26)22-8-10-27-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTMKAQTPZPFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(9H-carbazol-9-yl)-3-[4-(4-methoxybenzyl)piperazin-1-yl]propan-2-ol](/img/structure/B7495852.png)
![N-[2-[4-(1,3-benzothiazol-2-ylmethyl)anilino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7495860.png)
![4-methyl-N-[1-[1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7495861.png)
![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7495865.png)
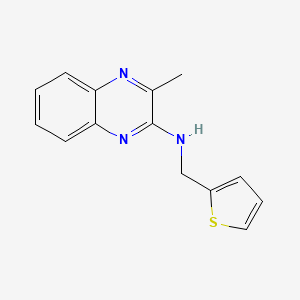
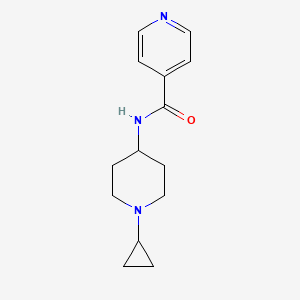

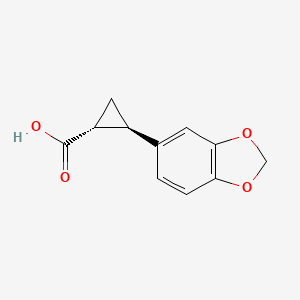
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B7495901.png)
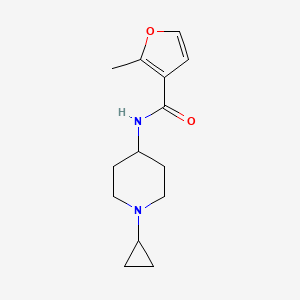
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3,3-dimethylbutan-1-one](/img/structure/B7495918.png)

